n,n-Diethyl-3-formylbenzamide
Description
N,N-Diethyl-3-formylbenzamide is a benzamide derivative characterized by a formyl group (-CHO) at the 3-position of the benzene ring and diethyl substituents on the amide nitrogen. For instance, compounds like N,N-Diethyl-3-methylbenzamide (DEET) are synthesized via reactions between 3-methylbenzoic acid derivatives and diethylamine . Similarly, this compound could be synthesized by reacting 3-formylbenzoyl chloride with diethylamine.
Properties
CAS No. |
105394-85-2 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N,N-diethyl-3-formylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11-7-5-6-10(8-11)9-14/h5-9H,3-4H2,1-2H3 |
InChI Key |
HMYIYZWYYMNGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and their implications:
Key Observations :
- The formyl group in this compound increases electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), unlike DEET’s inert methyl group .
- Positional isomerism (e.g., 2-formyl vs.
- Hydrophilicity : The formyl group enhances polarity compared to DEET’s methyl group, likely reducing skin permeability—a critical factor in topical applications .
Physicochemical and Pharmacokinetic Properties
Implications :
- Methoxy substituents (as in ) could enhance stability but limit metabolic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
